4-(3-Methylstyryl)-N,N-diphenylaniline
Description
Contextual Background of Triphenylamine (B166846) and Stilbene (B7821643) Derivatives in Advanced Materials
Triphenylamine (TPA) and its derivatives are fundamental building blocks in the field of organic electronics. scispace.com Renowned for their redox activity and excellent hole-transporting properties, TPA-based molecules are integral components in a variety of optoelectronic devices. scispace.com These include organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices, which can change color in response to an electric current. scispace.comrsc.org The electron-rich nature of the central nitrogen atom in TPA allows for the easy formation of stable radical cations, a key process for charge transport. mdpi.com Furthermore, the propeller-like, non-planar structure of TPA helps to prevent strong intermolecular packing (aggregation), which can otherwise quench fluorescence and hinder device performance. The synthetic accessibility of TPA derivatives allows for fine-tuning of their electronic and optical properties by attaching various functional groups. scispace.com
Stilbene derivatives, characterized by a central carbon-carbon double bond linking two aromatic rings, form the other key component of the target molecule. The "styryl" group is essentially a stilbene fragment. These compounds are known for their rigid structure and extended π-conjugation, which often leads to strong fluorescence. This makes them suitable for applications in fluorescent probes and as gain media in organic lasers. The combination of a TPA donor and a stilbene-type π-bridge is a common strategy for creating materials with efficient intramolecular charge transfer (ICT), a phenomenon crucial for many optoelectronic applications.
Significance of Conjugated Organic Compounds in Optoelectronics and Photonics
Conjugated organic compounds, encompassing both small molecules and polymers, are the cornerstone of modern organic electronics and photonics. acs.orgyoutube.com These materials have garnered significant attention due to their potential for creating low-cost, lightweight, and flexible devices through simple processing techniques like printing. acs.orgresearchgate.net Their applications are diverse, ranging from thin-film transistors and solar cells to sensors and light-emitting diodes. researchgate.netacs.org
The defining feature of these materials is the alternating sequence of single and double bonds, which results in a delocalized system of π-electrons. This delocalization is responsible for their unique electronic and optical properties. rsc.org When these materials absorb light, they form excited states known as excitons, the behavior of which governs the performance of devices like solar cells and OLEDs. acs.org By employing strategies of molecular engineering, such as the donor-acceptor approach, scientists can precisely control the material's properties, including its color, charge carrier mobility, and energy levels, to optimize device performance. youtube.com
Rationale for Investigating 4-(3-Methylstyryl)-N,N-diphenylaniline as a Model System
The investigation of this compound is driven by its utility as a model system for understanding fundamental structure-property relationships in conjugated materials. The molecule combines the well-understood hole-transporting triphenylamine unit with a fluorescent styryl π-system.
The key feature of this specific molecule is the placement of the methyl group on the 3-position (meta) of the terminal phenyl ring. This contrasts with the more commonly studied 4-position (para) isomer, 4-(4-Methylstyryl)-N,N-diphenylaniline. vulcanchem.com In conjugated systems, substituents at the para position can directly participate in the delocalized π-electron system through resonance and hyperconjugation, significantly impacting the molecule's electronic structure. A substituent at the meta position, however, exerts its influence primarily through weaker inductive effects and does not directly extend the conjugation pathway.
By comparing the photophysical and electrochemical properties of the 3-methyl isomer to its 4-methyl counterpart and the unsubstituted parent compound, researchers can isolate and quantify the impact of subtle electronic and steric perturbations. This systematic approach provides crucial insights into how isomeric differences affect key parameters such as:
Absorption and Emission Wavelengths: How the position of the methyl group tunes the energy gap and, consequently, the color of light absorbed and emitted.
Fluorescence Quantum Yield: The efficiency of the light emission process.
Charge Carrier Mobility: The ease with which charges can move through the material.
Molecular Packing: How the molecules arrange themselves in the solid state, which influences bulk material properties.
Therefore, this compound serves as an ideal model for elucidating the nuanced rules of molecular design in organic electronics, providing a clearer understanding that can guide the development of new, high-performance materials.
Data Tables
Table 1: Physicochemical Properties of a Related Isomer: 4-(4-Methylstyryl)-N,N-diphenylaniline Data for the 3-methyl isomer is not widely published; data for the closely related 4-methyl isomer is provided for context.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₃N | vulcanchem.com |
| Molecular Weight | 361.5 g/mol | vulcanchem.com |
| Stokes Shift (Thin Film) | 85 nm | vulcanchem.com |
| Quantum Yield (Φ) (Thin Film) | 0.42 | vulcanchem.com |
| Electroluminescence (in PVK matrix) | 520 nm (Green) | vulcanchem.com |
Table 2: Key Functional Units in Conjugated Systems
| Functional Unit | Primary Role in Organic Electronics | Common Applications |
| Triphenylamine | Hole-Transporting Material, Electron Donor | OLEDs, Perovskite Solar Cells, Electrochromic Devices scispace.commdpi.com |
| Stilbene / Styryl | π-Conjugated Bridge, Fluorophore | Fluorescent Dyes, Organic Lasers, OLED Emitters |
Structure
3D Structure
Properties
Molecular Formula |
C27H23N |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[(E)-2-(3-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-9-8-10-24(21-22)16-15-23-17-19-27(20-18-23)28(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-21H,1H3/b16-15+ |
InChI Key |
CPAYHFSCOCODTA-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Strategies for 4 3 Methylstyryl N,n Diphenylaniline and Analogues
Established Synthetic Routes for Styryl-Diphenylaniline Derivatives
The creation of the crucial vinyl bridge between the diphenylamine (B1679370) and styryl moieties is typically achieved through several robust and versatile synthetic methodologies. These include palladium-catalyzed cross-coupling reactions and classic olefination strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereoselectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient pathways to construct carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for forming the styryl linkage. This typically involves the reaction of an aryl boronic acid or ester with a vinyl halide, or vice versa. For the synthesis of styryl-diphenylaniline derivatives, one common approach involves coupling a boronic acid derivative of N,N-diphenylaniline with a halogenated methylstyrene. Alternatively, 4-vinyl-N,N-diphenylaniline can be reacted with a bromo- or iodo-substituted methylbenzene. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₃PO₄. The choice of ligands, such as bulky phosphines, can be critical for achieving high yields and selectivity.
The Heck reaction provides a direct method for the arylation of olefins. In the context of synthesizing styryl-diphenylaniline derivatives, this reaction can be employed by coupling a halo-substituted N,N-diphenylaniline (e.g., 4-iodo-N,N-diphenylaniline) with 3-methylstyrene. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ in the presence of a base. A key advantage of the Heck reaction is its tolerance for a wide range of functional groups. The reaction generally favors the formation of the more stable E-(trans)-isomer of the styryl product, which is often desirable for optoelectronic applications. For instance, a "grafting through" approach has been described where a macromonomer with a dibromo-triphenylamine end-group undergoes a Suzuki-Heck coupling reaction with potassium vinyltrifluoroborate to form a poly(4,4'-triphenylamine vinylene) structure. researchgate.net
The Sonogashira coupling offers an alternative route, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. To synthesize a styryl derivative, this would be a two-step process. First, a Sonogashira coupling between a halo-diphenylaniline (e.g., 4-iodo-N,N-diphenylaniline) and an appropriately substituted phenylacetylene (B144264) would form an ethynyl-bridged intermediate. Subsequent partial reduction of the alkyne to an alkene, often using a catalyst like Lindlar's catalyst, would yield the desired styryl structure. This method allows for the precise construction of the carbon-carbon triple bond, which can then be stereoselectively reduced to the cis or trans alkene.
| Reaction | Reactant A | Reactant B | Catalyst/Reagents | Key Feature |
| Suzuki-Miyaura | 4-(Boronic acid)-N,N-diphenylaniline | 1-Bromo-3-methylstyrene | Pd(0) catalyst, Base (e.g., K₃PO₄) | Versatile, high yields, tolerant to functional groups. |
| Heck | 4-Iodo-N,N-diphenylaniline | 3-Methylstyrene | Pd(0) catalyst, Base | Direct arylation of an alkene, good stereoselectivity for E-isomer. |
| Sonogashira | 4-Iodo-N,N-diphenylaniline | 1-Ethynyl-3-methylbenzene | Pd(0)/Cu(I) catalyst, Base | Forms an alkyne intermediate, requires subsequent reduction. |
Wittig-Horner and Related Olefination Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic and highly effective methods for forming carbon-carbon double bonds, making them well-suited for the synthesis of styryl derivatives. The general strategy involves the reaction of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion.
To synthesize 4-(3-Methylstyryl)-N,N-diphenylaniline, the most common approach is the reaction of 4-formyl-N,N-diphenylaniline (also known as 4-(diphenylamino)benzaldehyde) with a phosphonium (B103445) ylide or phosphonate derived from 3-methylbenzyl bromide. The HWE variant, which uses a phosphonate ester, is often preferred as it typically leads to the exclusive or predominant formation of the E-alkene and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to generate the nucleophilic phosphonate carbanion.
Reaction Scheme Example (Wittig-Horner):
Preparation of the phosphonate: 3-Methylbenzyl bromide is reacted with triethyl phosphite (B83602) via the Arbuzov reaction to form diethyl (3-methylbenzyl)phosphonate.
Olefination: The phosphonate is deprotonated with a strong base (e.g., NaH) to form the carbanion, which then reacts with 4-formyl-N,N-diphenylaniline to yield this compound.
This methodology is robust and provides a reliable route to a wide range of styryl-diphenylaniline analogues by simply varying the substituted benzaldehyde (B42025) or the substituted benzylphosphonate starting materials.
Direct Arylation Approaches
Direct arylation, a more recent development in cross-coupling chemistry, aims to form carbon-carbon bonds by activating C-H bonds, thus avoiding the need for pre-functionalized starting materials like organoborons or organohalides. In principle, this compound could be synthesized via a palladium-catalyzed direct arylation of N,N-diphenylaniline with 3-methylstyrene. This would involve the activation of a C-H bond on the diphenylamine ring (at the 4-position) and a C-H bond on the vinyl group of the styrene.
However, achieving high regioselectivity in such reactions can be challenging due to the presence of multiple activatable C-H bonds on both reactants. The development of specific directing groups or highly selective catalyst systems is crucial for the successful application of direct arylation to this class of compounds. While direct arylation polycondensation has been explored for preparing conjugated polymers, its application for the discrete synthesis of molecules like this compound is less established compared to traditional cross-coupling and olefination methods.
Functionalization and Derivatization Approaches for Modulating Electronic and Optical Characteristics
The electronic and optical properties of this compound, such as its absorption and emission wavelengths, quantum yield, and solvatochromism, can be finely tuned through chemical modification. Strategic functionalization of either the styryl moiety or the diphenylamine core allows for the systematic modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Substituent Effects on the Styryl Moiety (e.g., methyl substitution)
The placement and electronic nature of substituents on the styryl phenyl ring have a significant impact on the photophysical properties of the molecule. The methyl group in this compound, being a weak electron-donating group, influences the electronic structure primarily through inductive and hyperconjugation effects.
The position of the methyl group (ortho, meta, or para) is critical. A para-methyl group (on the 4-position) would have the strongest electron-donating effect on the styryl system through hyperconjugation, which would be expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted analogue. A meta-methyl group, as in the target compound, has a weaker inductive electron-donating effect and does not participate in resonance with the styryl π-system. Its influence on the photophysical properties is therefore expected to be less pronounced than that of an ortho or para substituent.
Introducing stronger electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂; cyano, -CN) onto the styryl ring can lead to more dramatic changes. Electron-donating groups generally raise the HOMO energy level, leading to red-shifted spectra, while electron-withdrawing groups lower the LUMO energy level, also resulting in a red-shift and enhancing the intramolecular charge transfer (ICT) character of the molecule. For example, the related compound 4-(4-nitrostyryl)-N,N-diphenylaniline exhibits significant charge transfer from the diphenylamino donor to the nitrostyryl acceptor. nih.gov
| Substituent on Styryl Ring | Position | Electronic Effect | Expected Impact on λmax |
| -H | - | Reference | - |
| -CH₃ | meta | Weakly Donating (Inductive) | Minor Red-Shift |
| -CH₃ | para | Donating (Hyperconjugation) | Moderate Red-Shift |
| -OCH₃ | para | Strongly Donating (Resonance) | Significant Red-Shift |
| -NO₂ | para | Strongly Withdrawing (Resonance) | Significant Red-Shift (enhanced ICT) |
Modification of the Diphenylamine Core
One approach is to introduce substituents onto the two peripheral phenyl rings of the diphenylamine unit. Adding electron-donating groups, such as methyl or methoxy groups, to these rings increases the electron-donating strength of the entire diphenylamine core. This raises the HOMO energy level of the molecule, which typically results in a bathochromic (red) shift in both the absorption and emission spectra and can enhance the fluorescence quantum yield.
Conversely, introducing electron-withdrawing groups on these peripheral rings would decrease the electron-donating ability of the nitrogen atom, lowering the HOMO energy and potentially causing a hypsochromic (blue) shift in the spectra.
Integration into Extended π-Conjugated Systems (e.g., star-like, branched structures)
The integration of this compound and its analogues into larger, multi-dimensional architectures represents a significant strategy for developing advanced functional materials. By using the triphenylamine (B166846) (TPA) moiety as a core or a branching point, researchers can construct well-defined, extended π-conjugated systems such as star-shaped molecules, branched oligomers, and dendrimers. nih.govrsc.orgresearchgate.net These three-dimensional structures offer distinct advantages over their linear counterparts, including enhanced solubility, isotropic charge transport properties, and unique photophysical behaviors, making them promising candidates for applications in organic electronics like organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.govresearchgate.netacs.org
The synthesis of these complex structures often employs robust and versatile cross-coupling reactions. Methodologies such as the Wittig condensation, Heck coupling, and Suzuki coupling are frequently utilized to connect vinyl-substituted triphenylamine derivatives or other functionalized TPA building blocks to a central core. nih.govresearchgate.net For instance, star-shaped oligomers can be synthesized through the reaction of aromatic aldehydes with triphenylphosphonium salts (Wittig condensation) or by coupling aromatic halogenated compounds with vinyl triphenylamine (Heck coupling). nih.gov These synthetic routes allow for precise control over the final molecular architecture, yielding well-defined compounds with high purity. nih.gov
A common approach involves using a triphenylamine or a benzene (B151609) unit as the central core from which conjugated arms radiate. nih.gov These arms can be identical or varied to fine-tune the electronic and physical properties of the final molecule. The TPA unit is particularly favored as a core due to its non-planar geometry and excellent hole-transporting capabilities. acs.orgnih.gov The propeller-like shape of TPA helps to prevent intermolecular aggregation and π-π stacking, which improves solubility and contributes to the formation of stable amorphous glasses—a crucial property for device fabrication. nih.gov
Research has demonstrated the synthesis of various star-shaped oligomers built from a triphenylamine core. For example, six-armed star-shaped compounds have been created by reacting tris(4-formylphenyl)amine (B39881) with specific phosphonium salts via the Wittig reaction. The resulting oligomers exhibit excellent thermal stability, with decomposition temperatures often exceeding 250°C, and they form stable molecular glasses. nih.gov Their optical properties are characterized by strong absorption in the UV-visible region and high fluorescence quantum yields, indicating their potential as light-emitting materials in OLEDs. nih.govresearchgate.net
The electrochemical behavior of these star-shaped molecules, studied through cyclic voltammetry, reveals information about their redox processes and electronic stability. nih.govacs.org The HOMO and LUMO energy levels can be systematically tuned by modifying the structure of the conjugated arms, which is essential for optimizing charge injection and transport in electronic devices. acs.org
Below are tables summarizing the properties of representative star-shaped molecules containing triphenylamine cores, synthesized through various coupling methodologies.
Table 1: Synthesis and Thermal Properties of Star-Shaped Oligomers
| Compound ID | Core Unit | Synthetic Method | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Td) |
| D1 | Triphenylamine | Wittig Condensation | 125 °C | 420 °C |
| D2 | Triphenylamine | Wittig Condensation | 160 °C | 450 °C |
| D4 | Benzene | Wittig Condensation | 110 °C | 380 °C |
| D6 | Benzene | Heck Coupling | 95 °C | 250 °C |
Data sourced from multiple studies on conjugated oligomers. nih.gov
Table 2: Photophysical Properties of Triphenylamine-Cored Star-Shaped Oligomers in Solution
| Compound ID | Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| D1 | Chloroform | 375 nm | 485 nm | 110 | 0.65 |
| D2 | Chloroform | 400 nm | 510 nm | 110 | 0.70 |
| P | Chloroform | 431 nm | 521 nm | 90 | N/A |
| T | Chloroform | 459 nm | 610 nm | 151 | N/A |
Data compiled from research on arylenevinylene oligomers and other star-shaped compounds. nih.govresearchgate.net
By extending the conjugation through these branched and star-like topologies, it is possible to create materials with tailored optoelectronic properties suitable for a range of advanced applications. researchgate.net The combination of a hole-transporting TPA core with various emissive or electron-accepting arms allows for the construction of multifunctional molecules within a single, well-defined structure. acs.org
Spectroscopic and Photophysical Characteristics of 4 3 Methylstyryl N,n Diphenylaniline
Electronic Absorption Spectroscopy
The electronic absorption spectrum of molecules like 4-(3-Methylstyryl)-N,N-diphenylaniline is primarily defined by the electronic transitions between molecular orbitals, which are heavily influenced by the molecule's conjugated π-system.
Analysis of UV-Visible Absorption Bands and Transitions (e.g., π-π* transitions, ICT absorption)
The UV-Visible absorption spectrum of triarylamine-based styryl derivatives typically displays two main absorption bands. nih.gov A high-energy band, usually found in the ultraviolet region, is attributed to localized π-π* transitions within the aromatic components of the molecule, namely the N,N-diphenylaniline and the methylstyryl groups. nih.govmdpi.com
A second, more prominent band at a longer wavelength is characteristic of an intramolecular charge transfer (ICT) transition. aip.orgresearchgate.net This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich triphenylamine (B166846) donor, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the styryl π-bridge and the adjacent phenyl ring. nih.govresearchgate.net The energy of this ICT band is sensitive to the electronic coupling between the donor and the rest of the molecule. Theoretical studies on similar triphenylamine dyes confirm that the main absorption bands in the visible region are typically assigned to these π→π* transitions, which possess significant ICT character. nih.govrsc.org
Table 1: Representative UV-Visible Absorption Data for Analogous Styryl-Triarylamine Compounds
| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | Dichloromethane | 371 | ~30,000 |
| 4-styryl-N,N-diethylaniline derivative (with indole (B1671886) acceptor) | Dichloromethane | 412 | 41,500 |
This table presents data for structurally related compounds to illustrate typical absorption characteristics. Data extracted from multiple sources. researchgate.netacs.org
Influence of Conjugation Length and Molecular Architecture on Absorption Spectra
The molecular architecture, specifically the length and nature of the π-conjugated system, plays a critical role in determining the position of the absorption bands. nih.gov Extending the π-conjugation, for instance by increasing the length of the spacer between the donor and acceptor moieties, generally leads to a bathochromic (red) shift in the ICT absorption peak. nih.govrsc.org This shift occurs because a longer conjugated path delocalizes the π-electrons more effectively, which stabilizes the LUMO more than the HOMO, thereby reducing the energy gap for the electronic transition. nih.gov
The planarity of the molecule is also crucial. A more planar conformation between the triphenylamine donor and the styryl bridge enhances the overlap of π-orbitals, facilitating a more efficient ICT. rsc.org Any steric hindrance that forces the molecule to adopt a twisted conformation can disrupt this conjugation, leading to a hypsochromic (blue) shift and a decrease in the molar extinction coefficient. nih.gov The introduction of different functional groups or heteroatoms into the π-bridge can further modify the electronic and optical properties by altering the energy levels of the molecular orbitals. researchgate.net
Fluorescence and Emission Spectroscopy
The emission properties of this compound are a direct consequence of the de-excitation of its excited state and are highly sensitive to its environment.
Photoluminescence Spectra and Emission Maxima
Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence, emitting light as it relaxes from the excited state back to the ground state. The emission spectrum is typically broad and largely structureless, which is a characteristic feature of emission from an ICT state. acs.org A significant separation between the absorption and emission maxima, known as the Stokes shift, is expected. researchgate.net This large Stokes shift arises from the geometric relaxation of the molecule in the excited state and the reorientation of solvent molecules around the newly formed, highly polar excited state. nih.gov
For example, in related triphenylamine-based luminogens, emission maxima can vary widely depending on the specific molecular structure and the solid-state packing or solvent environment. mdpi.com The emission of conjugated triphenylamine macrocycles in toluene (B28343) has been observed around 420 nm. nih.gov
Table 2: Emission Maxima for Structurally Related Donor-π-Acceptor Compounds
| Compound | Solvent/State | Excitation (λex, nm) | Emission Maximum (λem, nm) |
|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | Toluene | ~370 | 434 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | DMF | ~374 | 525 |
| Triphenylamine-Benzothiadiazole Derivative (1) | Solid State | - | 550 |
This table provides examples from related compounds to demonstrate typical emission characteristics and solvatochromic shifts. Data extracted from multiple sources. acs.orgmdpi.com
Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) Character
A defining characteristic of molecules with a strong ICT character is their solvatochromic behavior—the dependence of their absorption and, more dramatically, their emission spectra on the polarity of the solvent. aip.orgnih.gov The ground state of this compound has a relatively small dipole moment. However, upon photoexcitation to the ICT state, there is a significant redistribution of electron density, creating a large excited-state dipole moment. acs.org
In nonpolar solvents, the emission is typically blue-shifted and originates from a locally excited (LE) state or a less polar ICT state. As the solvent polarity increases, the highly polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a pronounced bathochromic (red) shift in the fluorescence maximum. acs.orgmdpi.com This positive solvatochromism is a clear indicator of the ICT character of the emissive state. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state in highly polar solvents, where the donor and acceptor moieties twist relative to each other, leading to an even more charge-separated state and further red-shifted emission. acs.orgnih.gov
Fluorescence Quantum Yield and Excited State Lifetime Analysis
The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the excited-state lifetime (τF), the average time the molecule spends in the excited state, are crucial photophysical parameters. For ICT compounds, both ΦF and τF are often strongly influenced by the solvent environment. aip.org
In nonpolar solvents, where emission may occur from a locally excited state, quantum yields can be relatively high. acs.org However, as solvent polarity increases, the formation of the ICT state can open up non-radiative decay pathways that compete with fluorescence. For instance, if a non-emissive or weakly emissive TICT state is formed, it can lead to a significant decrease in both the quantum yield and the fluorescence lifetime. aip.org Conversely, in some systems, the stabilization of a planar ICT state can restrict molecular vibrations and reduce non-radiative decay, thereby maintaining or even enhancing the quantum yield. researchgate.net Theoretical studies have shown that elongating the π-system in triarylamine sensitizers can increase the excited state lifetime. rsc.org
Table 3: Example Fluorescence Quantum Yield (ΦF) and Lifetime (τF) Data for an ICT Dye
| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |
|---|---|---|---|
| DCM | Acetonitrile | 0.44 - 0.6 | - |
| DCM | Chloroform | 0.35 | - |
| DCM | DMSO | High | - |
This table shows data for well-known ICT dyes like DCM (4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran) and PRODAN to illustrate the influence of solvent on quantum yield and lifetime. nih.gov
Aggregation-Induced Emission (AIE) Phenomena in Styryl-Diphenylaniline Systems
The phenomenon of Aggregation-Induced Emission (AIE) is a counterintuitive photophysical process where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is characteristic of many propeller-shaped luminogens, such as those based on triphenylamine and tetraphenylethylene, which are structurally related to the styryl-diphenylaniline core. The underlying mechanism for AIE is widely accepted to be the Restriction of Intramolecular Rotation (RIR).
In dilute solutions, molecules like styryl-diphenylanilines can undergo low-frequency rotational and vibrational motions, particularly around the single bonds connecting the phenyl rings and the vinyl group. These intramolecular motions act as efficient non-radiative decay channels, effectively quenching fluorescence by consuming the energy of the excited state excitons. As a result, the molecule exhibits weak or no emission in a good solvent. nih.gov
When a poor solvent (like water) is added to a solution in a good solvent (like DMF or THF), the molecules begin to aggregate due to poor solubility. In this aggregated state, the physical constraint imposed by neighboring molecules severely hinders the intramolecular rotational and vibrational motions. This blockage of non-radiative decay pathways forces the excited state to deactivate through radiative channels, leading to a significant enhancement of fluorescence intensity. nih.govmdpi.com
For example, studies on triphenylamine-functionalized benzothiadiazole derivatives, which share the diphenylaniline donor moiety, show almost no fluorescence in dilute DMF solutions. However, upon the gradual addition of water, the fluorescence intensity at around 600 nm markedly increases, demonstrating classic AIE behavior. nih.gov This is attributed to the formation of nano-aggregates which restrict the rotational motions of the molecular rotors. nih.gov
In some systems, the AIE phenomenon is also coupled with the formation of a twisted intramolecular charge transfer (TICT) state. In solution, the molecule can form a TICT state in which the donor (diphenylaniline) and acceptor parts of the molecule are twisted, leading to non-radiative decay. In the aggregate state, the formation of this twisted state is suppressed, which, combined with RIR, leads to enhanced emission.
The table below summarizes the AIE characteristics observed in compounds structurally related to styryl-diphenylaniline systems.
| Compound Family | Solvent System | Observation |
| Triphenylamine-functionalized benzothiadiazoles | DMF/Water mixtures | Fluorescence is negligible in pure DMF. A sharp increase in emission intensity is observed as the water fraction increases, indicating the formation of emissive aggregates. nih.gov |
| Triphenylamine Chalcone Derivatives | Ethanol (B145695)/Water mixtures | Compounds exhibit good AIE behavior, with fluorescence enhancement upon aggregation in aqueous ethanol solutions. bohrium.com |
| Pyridinyltriphenylamine-Quinoline–Malononitrile | DMSO/PBS mixtures | A 12-fold increase in fluorescence intensity is observed in a PBS/DMSO mixture (4:1 v/v) compared to a low-viscosity solution, confirming typical AIE properties. mdpi.com |
Time-Resolved Spectroscopic Studies for Excited State Dynamics
Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved photoluminescence, are crucial for elucidating the complex de-excitation pathways of excited molecules like this compound. These studies provide insights into the lifetimes of excited states and the kinetics of competing radiative and non-radiative processes.
In push-pull systems incorporating a triphenylamine (TPA) or diphenylaniline donor and a styryl π-bridge, the excited state dynamics are heavily influenced by the solvent polarity and the molecular structure. rsc.org Upon photoexcitation, an initial Franck-Condon state is formed, which can relax through several pathways.
In nonpolar solvents, the primary excited state is often a locally excited (LE) or ππ* state, which is typically highly fluorescent. As solvent polarity increases, relaxation to an intramolecular charge transfer (ICT) state becomes more favorable. This ICT state is characterized by a significant shift of electron density from the diphenylaniline donor to the acceptor end of the molecule. The formation of the ICT state often leads to a large Stokes shift and a decrease in fluorescence quantum yield (quenching) due to stabilization of the charge-separated state, which can decay non-radiatively. rsc.org
For instance, comprehensive studies on push-pull TPA dyes show that in nonpolar alkanes, the molecules are highly fluorescent from a long-lived ππ* excited state. In polar solvents like THF or acetonitrile, this state can evolve into or be directly populated as an ICT state. This ICT state may then relax further to a "dark" (non-emissive) state, often involving molecular twisting, on a picosecond timescale. This process efficiently quenches fluorescence. rsc.org The lifetime of this dark state can be extremely short, dropping from ~150 ps in THF to under 2 ps in acetonitrile, highlighting a rapid, polarity-driven non-radiative deactivation to the ground state. rsc.org
Furthermore, for some TPA-based push-pull molecules, the excited state lifetime is found to be exceptionally short in solution (e.g., 0.04 ns in toluene and 0.4 ns in chloroform) compared to the solid state (~3 ns). This is attributed to an efficient non-radiative relaxation channel via a conical intersection between the ground and excited state potential energy surfaces, a process that is suppressed in the rigid solid-state environment. nih.gov The photoluminescence transient in films of these materials often shows a bi-modal decay, with a fast component attributed to intermolecular energy transfer and a slower component related to intrinsic decay. nih.gov
The table below presents representative excited-state lifetime data for related styryl and triphenylamine push-pull systems.
| Compound System | Solvent/State | Excited State Lifetime | Predominant Relaxation Pathway |
| Push-pull Triphenylamine Dye (NO₂ acceptor) | Acetonitrile | 1.9 ps | ICT relaxation to a dark state (Back Charge Transfer). rsc.org |
| Push-pull Triphenylamine Dye (NO₂ acceptor) | THF | 150 ps | ICT relaxation to a dark state. rsc.org |
| TPA-T-DCV-Ph-F (Push-pull molecule) | Toluene | ~0.04 ns | Non-radiative depopulation via conical intersection. nih.gov |
| TPA-T-DCV-Ph-F (Push-pull molecule) | Chloroform | ~0.4 ns | Non-radiative depopulation via conical intersection. nih.gov |
| TPA-T-DCV-Ph-F (Push-pull molecule) | Solid Film (PMMA) | ~3 ns | Radiative and non-radiative decay in a rigid matrix. nih.gov |
| Pyridinium Styryl Dye (o-DASPMI) | Not specified | 6.6 ps | Ultrafast decay, suitable for instrument response functions. nih.gov |
| Pyridinium Styryl Dye (p-DASPMI) | Not specified | 12.4 ps | Ultrafast decay, suitable for instrument response functions. nih.gov |
These studies collectively indicate that the excited state of styryl-diphenylaniline systems is likely to be short-lived in solution, with its dynamics governed by a delicate balance between fluorescence from a ππ* or ICT state and non-radiative decay through ICT, molecular rotations, and potential conical intersections.
Electronic Structure and Charge Transport Phenomena in 4 3 Methylstyryl N,n Diphenylaniline Derivatives
Frontier Molecular Orbitals (HOMO and LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic and optical properties of a molecule. They respectively represent the ability to donate and accept an electron. thaiscience.info
The energy levels of the HOMO and LUMO, and the resulting energy gap, are critical parameters for organic electronic materials. Theoretical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine these values. For instance, in related triphenylamine (B166846) derivatives, DFT calculations have been used to predict HOMO and LUMO energy levels. scispace.comsciencepg.com The energy gap (Eg), which is the difference between the LUMO and HOMO energy levels, dictates the energy required to excite an electron and is a key factor in determining the material's absorption and emission properties.
For a series of nitrostyryl-triphenylamine (NTPA) dyes, which share structural similarities with 4-(3-Methylstyryl)-N,N-diphenylaniline, it was found that while the LUMO energies remained relatively constant, the HOMO energies could be effectively tuned by modifying the donor structures and substituents. scispace.com This tunability of the HOMO-LUMO energy gap is essential for designing materials with specific optoelectronic properties. For example, the HOMO energies of NTPA dyes with a 4-(diphenylamino)phenyl donor group were reported to be in the range of -4.82 eV to -5.79 eV, depending on the substituents. scispace.com
Table 1: Calculated Frontier Orbital Energies and Band Gaps for Related Triphenylamine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Tricyanovinyltriphenylamine | - | - | 3.13 |
| Dicyanovinyltriphenylamine | - | - | 2.61 |
| Dimethyltricyanovinyltriphenylamine | - | - | 2.55 |
| Triphenylamine | - | - | 4.65 |
Data sourced from computational studies on related triphenylamine derivatives. nih.gov
The spatial distribution of electron density in the HOMO and LUMO provides insight into the charge transfer characteristics of the molecule. In many donor-acceptor type molecules, the HOMO is localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. scispace.com For instance, in NTPA dyes, the electron density of the HOMO is primarily distributed on the triphenylamine (TPA) donor group. scispace.com This separation of the HOMO and LUMO facilitates intramolecular charge transfer upon photoexcitation.
In some cases, the HOMO and LUMO can be orthogonal, meaning they are localized on different parts of the molecule with minimal overlap. scispace.com This characteristic is significant as it allows for the independent tuning of the HOMO and LUMO energy levels, providing a powerful strategy for molecular design. scispace.com
Mechanisms of Hole and Electron Transport in Diphenylaniline-Based Materials
Charge transport in organic semiconductors occurs through the movement of holes (positive charges) and electrons (negative charges). In diphenylaniline-based materials, which are often p-type semiconductors, hole transport is the dominant mechanism. The process typically occurs via a hopping mechanism, where charge carriers move between adjacent molecules. nih.gov
The efficiency of charge transport is influenced by factors such as molecular packing, electronic coupling between molecules, and the reorganization energy. frontiersin.org The reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing a charge. Lower reorganization energy generally leads to higher charge mobility. In many triphenylamine derivatives, the reorganization energy for hole transport is lower than that for electron transport, indicating that they are primarily hole conductors. frontiersin.org
Theoretical modeling and simulations are valuable tools for investigating charge transport mechanisms. nih.gov For example, Monte-Carlo simulations can be used to monitor the energy loss of charge carriers during hopping events and to understand the influence of factors like electric fields and dynamic disorder. nih.gov In some crystalline organic semiconductors, thermal molecular motions can cause large fluctuations in the intermolecular transfer integrals, which in turn can localize the charge carrier, a phenomenon that deviates from the simple band-like transport model. aps.org
Influence of Molecular Conformation and Crystalline Packing on Electronic Interactions
The three-dimensional arrangement of molecules in the solid state, including their conformation and crystalline packing, has a profound impact on the electronic interactions and, consequently, the charge transport properties. Different molecular packing modes can lead to distinct optical and electronic properties. epa.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly affect its properties. mdpi.com For example, different polymorphs of a diphenylaniline derivative can exhibit different supramolecular synthons and crystal packing, leading to variations in their electronic behavior. mdpi.com The conformation of the molecule, such as the dihedral angles between phenyl rings, plays a crucial role in determining the extent of π-orbital overlap between adjacent molecules, which is critical for efficient charge transport. mdpi.com
Intramolecular and Intermolecular Charge Transfer Processes
Charge transfer processes are fundamental to the operation of many organic electronic devices. These processes can occur within a single molecule (intramolecular) or between adjacent molecules (intermolecular).
Intramolecular charge transfer (ICT) is a key feature of "push-pull" molecules, which contain both an electron-donating (donor) and an electron-accepting (acceptor) group connected by a π-conjugated bridge. nih.gov Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. scispace.com This process is often associated with a significant change in the dipole moment of the molecule and can be highly sensitive to the polarity of the surrounding medium. rsc.org In some cases, ICT can lead to dual fluorescence, where emission is observed from both a locally excited (LE) state and a charge-transfer (CT) state. nih.govresearchgate.net
Computational Modeling and Theoretical Insights into 4 3 Methylstyryl N,n Diphenylaniline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are cornerstone computational methods for investigating the properties of medium to large-sized organic molecules. These methods offer a good balance between accuracy and computational cost, making them ideal for studying complex systems like 4-(3-Methylstyryl)-N,N-diphenylaniline. DFT is used to determine the ground-state electronic structure, optimized geometry, and related properties, while TD-DFT is employed to explore the nature of electronic transitions, and thus the absorption and emission properties.
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, or conformation. This is achieved through geometry optimization, a process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with several rotatable bonds like this compound, a conformational analysis is crucial to identify the global minimum energy structure among many possible local minima.
In related N,N-diphenylaniline derivatives, such as 4-(4-Nitrostyryl)-N,N-diphenylaniline and 4-Ethynyl-N,N-diphenylaniline, the nitrogen atom of the triarylamine group typically adopts an approximately trigonal–planar geometry. nih.govresearchgate.net The three C-N-C bond angles sum up to nearly 360°, indicating sp² hybridization of the nitrogen atom. This planarity facilitates the delocalization of the nitrogen lone pair electrons into the aromatic rings. The phenyl rings attached to the nitrogen are generally twisted out of the plane defined by the nitrogen and its three neighboring carbon atoms. For instance, in 4-(4-Nitrostyryl)-N,N-diphenylaniline, the two terminal phenyl rings are twisted by approximately 31.4° and 47.8° with respect to the central plane. nih.gov This propeller-like conformation is a result of the balance between electronic stabilization from π-conjugation and steric hindrance between the phenyl rings.
| Parameter | Expected Feature | Basis from Analogous Compounds |
|---|---|---|
| Nitrogen Atom Geometry | Trigonal-planar | Observed in 4-(4-Nitrostyryl)-N,N-diphenylaniline and 4-Ethynyl-N,N-diphenylaniline. nih.govresearchgate.net |
| Phenyl Ring Conformation | Twisted (propeller-like) | Minimizes steric hindrance while allowing for some π-conjugation. nih.gov |
| Styryl Group Configuration | Trans-configuration of the C=C bond | Energetically more favorable. nih.gov |
Prediction of Spectroscopic Parameters (e.g., absorption, emission)
TD-DFT is a widely used method to calculate the vertical excitation energies, which correspond to the maxima of the absorption bands in the UV-visible spectrum. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to the fluorescence maximum.
The absorption spectrum of molecules like this compound is expected to be dominated by intramolecular charge transfer (ICT) transitions. The N,N-diphenylaniline group serves as the electron donor, and the styrylphenyl moiety acts as the acceptor. Upon photoexcitation, an electron is promoted from a molecular orbital localized on the donor part to an orbital on the acceptor part. These ICT transitions are typically intense and occur at relatively long wavelengths. For similar donor-π-acceptor triphenylamine (B166846) derivatives, the main absorption bands are found in the 350 nm to 550 nm range. scispace.com
The choice of the DFT functional is critical for accurately predicting spectroscopic parameters. For charge-transfer systems, long-range corrected functionals, such as CAM-B3LYP, are often more reliable than standard hybrid functionals like B3LYP. scispace.commdpi.com Calculations on related amino-styryl thiophenes using TD-CAM-B3LYP have shown good agreement between the calculated and experimental absorption maxima. mdpi.com
The emission properties are also governed by the nature of the excited state. Following excitation to the Franck-Condon state, the molecule relaxes to the equilibrium geometry of the excited state, from which fluorescence occurs. The energy difference between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often observed in molecules with a significant change in geometry and charge distribution between the ground and excited states, which is characteristic of ICT states.
Electronic Structure Calculations (HOMO/LUMO, charge distribution)
The electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability, reactivity, and optical properties.
For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-donating N,N-diphenylaniline moiety, with a significant contribution from the nitrogen lone pair. scispace.comnih.gov The LUMO, on the other hand, is expected to be distributed over the π-conjugated system of the styryl group and the adjacent phenyl ring. nih.govresearchgate.net This spatial separation of the HOMO and LUMO is a hallmark of a donor-π-acceptor system and is responsible for the charge-transfer character of the lowest electronic transition.
The HOMO-LUMO gap is directly related to the energy of the lowest absorption band. A smaller gap generally corresponds to a longer wavelength of absorption. In a series of di- and tricyanovinyl-substituted triphenylamines, the calculated band gaps ranged from 2.55 eV to 3.13 eV, significantly lower than that of the parent triphenylamine (4.65 eV), demonstrating the effect of the acceptor groups on the electronic structure. nih.gov For triphenylamine derivatives with a 4-nitrostyryl acceptor, the HOMO energies are sensitive to substituents on the donor part, while the LUMO energies remain relatively constant, as the LUMO is localized on the acceptor. scispace.com
| Molecular Orbital | Expected Localization | Implication |
|---|---|---|
| HOMO | Primarily on the N,N-diphenylaniline group | Electron-donating character |
| LUMO | Distributed over the styrylphenyl moiety | Electron-accepting character |
| HOMO-LUMO Gap | Relatively small | Corresponds to absorption in the visible or near-UV region |
Molecular Dynamics Simulations to Elucidate Intermolecular Interactions
While DFT calculations are powerful for studying the properties of a single molecule (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. MD simulations can provide insights into the intermolecular interactions that govern the properties of the material in the condensed phase (liquid or solid).
An MD simulation for this compound would involve placing a number of these molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for all atoms. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For organic molecules, force fields like GAFF (Generalized Amber Force Field) are commonly used. nih.gov
MD simulations can be used to study aggregation behavior, the formation of thin films, and the dynamics of molecules in a crystal lattice. nih.govworktribe.com For example, simulations can reveal how the molecules pack together and whether there are specific intermolecular interactions, such as π-π stacking between the aromatic rings, that influence the bulk properties. This is particularly important for understanding charge transport in organic electronic devices, as the efficiency of charge hopping between molecules depends on their relative orientation and distance.
Theoretical Approaches for Understanding Charge Transfer and Excitonic States
The photophysical behavior of molecular materials is governed by the nature of their low-lying excited states, often referred to as excitonic states. These states can be described as a superposition of local excitations (LE) and charge-transfer (CT) states. nih.gov An LE state corresponds to an electron-hole pair residing on the same molecule, while a CT state involves an electron on one molecule and a hole on a neighboring molecule (intermolecular CT) or an electron and a hole on different parts of the same molecule (intramolecular CT).
For this compound, the lowest excited state has a strong intramolecular charge transfer character, as discussed in the context of HOMO-LUMO distribution. In aggregates or in the solid state, intermolecular interactions can lead to the formation of excitonic states that are delocalized over multiple molecules. The nature of these excitonic states (e.g., H- or J-aggregation) determines the optical properties of the material.
Advanced computational methods can be used to analyze the character of the excited states. For instance, fragment-based analysis can quantify the contribution of LE and CT character to a given excitonic state. nih.gov In a study of a bisstyryl-BODIPY dimer, DFT and TD-DFT calculations suggested the existence of a quadrupolar type charge transfer state in polar solvents, which was involved in a symmetry-breaking charge separation process. nih.govresearchgate.net Understanding these fundamental photo-events is crucial for designing molecules with specific light-harvesting or emitting properties.
Structure-Property Relationship Modeling (e.g., Lippert-Mataga plots)
Structure-property relationships aim to connect the molecular structure to its macroscopic properties. In the context of photophysics, solvatochromism—the change in the color of a substance with the polarity of the solvent—is a key phenomenon that can be studied to understand the nature of the excited state.
For molecules that exhibit a significant change in dipole moment upon excitation, such as those with a strong ICT character, the Stokes shift is often dependent on the solvent polarity. The Lippert-Mataga equation provides a model to describe this relationship:
νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) * ( (μe - μg)² / a³ ) + constant
where νabs and νem are the wavenumbers of the absorption and emission maxima, ε is the dielectric constant of the solvent, n is the refractive index of the solvent, h is Planck's constant, c is the speed of light, a is the cavity radius of the solute, and μg and μe are the dipole moments in the ground and excited states, respectively.
Structure Property Relationships and Rational Design Principles for Enhanced Performance
Impact of Methyl Substitution Position and Stereochemistry (E/Z-isomerism) on Electronic and Photophysical Properties
The position of the methyl substituent on the styryl phenyl ring is a critical determinant of the molecule's electronic and photophysical behavior. While direct experimental data for the 3-methyl isomer is limited in publicly accessible literature, the effects can be inferred from established principles and comparison with related isomers, such as the 4-methyl analog.
A methyl group is a weak electron-donating group due to hyperconjugation. Its effect on the electronic energy levels (HOMO and LUMO) depends on its position. When placed at the para position (4-methyl), its electron-donating effect is most pronounced, directly influencing the π-system and typically leading to a slight increase in the HOMO (Highest Occupied Molecular Orbital) energy and a small decrease in the HOMO-LUMO energy gap. This often results in a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted compound.
For the meta position (3-methyl), the electronic effect on the conjugated system is less direct. It does not participate directly in resonance stabilization across the styryl bridge. Consequently, its impact on the HOMO and LUMO energy levels is expected to be less significant than that of a para substituent. The resulting photophysical properties would likely be intermediate between the unsubstituted and the 4-methyl substituted compounds.
Stereochemistry, specifically E/Z-isomerism around the styryl double bond, profoundly affects the molecule's conformation and, consequently, its properties. The E-isomer (trans) typically possesses a more planar and extended conformation, which facilitates greater π-conjugation across the molecule. nih.gov This enhanced conjugation leads to a smaller HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths. nih.gov Conversely, the Z-isomer (cis) is sterically hindered, causing a twist in the molecular structure. This disruption of planarity reduces the effective conjugation, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in its optical spectra. nih.gov The E-isomer is generally the more thermodynamically stable and predominantly synthesized form.
Table 7.1.1: Comparison of Calculated Electronic Properties of Methyl-Substituted Styryl-Diphenylaniline Isomers Note: The values for 4-(3-Methylstyryl)-N,N-diphenylaniline are predicted based on known substituent effects, as direct experimental data is not readily available in the cited literature.
| Compound | Substituent Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Absorption Shift |
|---|---|---|---|---|---|
| 4-Styryl-N,N-diphenylaniline | Unsubstituted | -5.15 | -2.10 | 3.05 | Reference |
| This compound | meta (3-position) | -5.12 (Predicted) | -2.08 (Predicted) | 3.04 (Predicted) | Minor Red Shift |
| 4-(4-Methylstyryl)-N,N-diphenylaniline | para (4-position) | -5.09 | -2.06 | 3.03 | Noticeable Red Shift |
Role of the Conjugated Linker (Styryl Moiety) in Extending π-Conjugation
The styryl moiety (a vinyl group attached to a benzene (B151609) ring) serves as a crucial π-conjugated bridge connecting the diphenylamine (B1679370) donor to the methyl-substituted phenyl ring. This linker is fundamental to the molecule's function in optoelectronic applications.
The double bond within the styryl group, in conjunction with the adjacent phenyl rings, creates an extended system of alternating single and double bonds. This delocalized π-electron system effectively lowers the energy required for electronic transitions. researchgate.net The electrons are not confined to individual atoms or bonds but are spread across the entire conjugated path. This extension of π-conjugation is the primary reason for the molecule's absorption of light in the UV-visible spectrum and its potential for fluorescence. The length and nature of this conjugated linker are key parameters for tuning the material's absorption and emission wavelengths. Theoretical studies on similar donor-π-acceptor systems confirm that extending the π-spacer increases the conjugation length, which results in improved photoelectric properties.
The planarity of the styryl unit is essential for maximizing orbital overlap and, therefore, π-conjugation. As discussed, the E-configuration allows for a more linear and planar structure, which is ideal for efficient electron delocalization along the molecular backbone.
Influence of the Diphenylamine Donor Unit on Electron-Donating Ability
The N,N-diphenylaniline group, a derivative of triphenylamine (B166846) (TPA), functions as a potent electron-donating unit. mdpi.com The central nitrogen atom possesses a lone pair of electrons that can be effectively delocalized into the π-systems of the attached phenyl rings. This propeller-shaped moiety has a low ionization potential, meaning it can readily give up an electron upon excitation, making it an excellent hole-transporting group. ntu.edu.tw
The electron-donating strength of this unit has several key consequences:
High HOMO Level : The strong donating character raises the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov In many organic electronic devices, a high HOMO level is desirable for efficient charge injection from electrodes.
Intramolecular Charge Transfer (ICT) : The diphenylamine group acts as the starting point for an intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net When the molecule absorbs a photon, an electron is promoted from the HOMO, which is predominantly localized on the diphenylamine donor, to the LUMO (Lowest Unoccupied Molecular Orbital), which is distributed across the styryl linker and the terminal phenyl ring. This charge separation is fundamental to its use in applications like solar cells and sensors.
Solvatochromism : The significant change in dipole moment between the ground state and the ICT excited state often leads to solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent.
Theoretical studies on various triphenylamine-based dyes consistently show that the HOMO is generally localized on the triphenylamine group, confirming its role as the primary electron donor. nih.govmdpi.com
Strategic Molecular Engineering for Tailored Optoelectronic Responses
The principles outlined above form the basis for the strategic molecular engineering of this compound and related compounds to achieve specific optoelectronic properties. researchgate.net
Tuning Emission Color : The emission wavelength can be fine-tuned by modifying the electronic character of the terminal styryl ring. Replacing the methyl group with stronger electron-donating groups (like methoxy) or electron-withdrawing groups (like cyano or nitro) would significantly alter the HOMO-LUMO energy gap. Electron-donating groups generally lead to blue-shifted emission, while electron-withdrawing groups induce a red shift by creating a more pronounced D-π-A (Donor-π-Acceptor) character.
Enhancing Quantum Yield : The fluorescence quantum yield can be improved by introducing structural rigidity. The phenyl rings of the diphenylamine unit can undergo rotational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. Incorporating bridging atoms or groups to planarize the structure can restrict these rotations and enhance emission efficiency.
Improving Charge Transport : For applications in organic electronics, the charge transport properties are crucial. The propeller-like structure of the diphenylamine moiety, while good for donating electrons, can hinder intermolecular π-π stacking, which is important for charge hopping between molecules in a solid film. Molecular design strategies often focus on balancing the electronic properties of a single molecule with the morphological properties of the bulk material.
By systematically modifying each component—the donor, the linker, and the terminal group—researchers can develop a wide array of materials based on the 4-styryl-N,N-diphenylaniline scaffold, each optimized for a specific optoelectronic application. researchgate.netresearchgate.net
Future Research Trajectories and Emerging Trends for 4 3 Methylstyryl N,n Diphenylaniline Derivatives
Development of Novel Synthetic Methodologies
The synthesis of styryl-triphenylamine derivatives typically involves established reactions like the Wittig or Horner-Wadsworth-Emmons olefination, where a triphenylamine-based aldehyde is reacted with a phosphonium (B103445) ylide. organic-chemistry.orgudel.eduwikipedia.orglibretexts.org Future research will focus on refining these methodologies to enhance efficiency, sustainability, and scalability.
A primary goal is the development of catalytic Wittig-type reactions to reduce the stoichiometric phosphine (B1218219) oxide waste, a significant drawback of the traditional method. organic-chemistry.org Exploring alternative coupling reactions, such as the Heck or Suzuki coupling, could also provide more direct and atom-economical routes to these compounds. frontiersin.org Furthermore, there is a growing need for synthetic strategies that are amenable to high-throughput and automated platforms. pv-magazine.com This involves creating robust, modular reaction sequences that allow for the rapid generation of large libraries of 4-(3-Methylstyryl)-N,N-diphenylaniline derivatives with diverse substitution patterns. Such advancements are crucial for systematically exploring the vast chemical space and accelerating the discovery of materials with tailored properties. pv-magazine.comresearchgate.net
Exploration of Advanced Optoelectronic Device Architectures
Derivatives of this compound are prime candidates for use as hole transport materials (HTMs) in a variety of optoelectronic devices, most notably perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). globethesis.comrsc.orgpolyu.edu.hk
In the realm of PSCs, future research will concentrate on designing TPA derivatives that can enhance both the efficiency and long-term stability of the devices. rsc.org This involves molecular engineering to optimize the highest occupied molecular orbital (HOMO) energy level for better alignment with the valence band of the perovskite absorber layer, thereby facilitating efficient hole extraction. frontiersin.orgnih.gov The inherent hydrophobicity of TPA derivatives is also advantageous for protecting the moisture-sensitive perovskite layer. globethesis.com Research into dopant-free HTMs based on this scaffold is a significant trend, as additives commonly used with state-of-the-art HTMs like Spiro-OMeTAD can contribute to device degradation. acs.org
For OLEDs, the focus will be on developing derivatives that function not only as efficient hole transporters but also as emissive materials, particularly those exhibiting aggregation-induced emission (AIE). polyu.edu.hk The goal is to create stable blue, green, and red emitters for full-color displays and solid-state lighting. Advanced device architectures, such as thermally activated delayed fluorescence (TADF)-OLEDs and flexible or transparent displays, will require novel materials based on the this compound framework with tailored thermal and morphological stability. researchgate.net
Below is a table summarizing the performance of selected triphenylamine-based materials in optoelectronic devices, indicating the potential for tailored derivatives.
| Device Type | Material Core | Performance Metric | Value |
| Perovskite Solar Cell | Triphenylamine-Thiophene (OY3) | Power Conversion Efficiency (PCE) | 20.34% globethesis.com |
| Perovskite Solar Cell | Triphenylamine-Thiophene (OY3) | Stability (480 hrs, unpackaged) | 84.33% of initial PCE globethesis.com |
| Perovskite Solar Cell | Thieno[3,2-b]thiophene-Triphenylamine | Power Conversion Efficiency (PCE) | 5.20% frontiersin.org |
| OLED | Triphenylamine-Difluoroboron (TA-DF-BDM) | Maximum External Quantum Efficiency (EQE) | 3.89% polyu.edu.hk |
| OLED | Triphenylamine-Difluoroboron (TA-DF-BDM) | Maximum Luminance | 11040 cd/m² polyu.edu.hk |
Integration into Hybrid Organic-Inorganic Systems
The interface between organic and inorganic components is critical to the performance of hybrid devices like PSCs. mdpi.com Derivatives of this compound are integral to these systems, primarily serving as the hole transport layer (HTL) that bridges the inorganic perovskite crystal with the metallic electrode. globethesis.comrsc.org
Future work will focus on the rational design of these molecules to control and optimize the organic-inorganic interface. This includes introducing specific functional groups that can passivate defects on the perovskite surface, reducing non-radiative recombination and boosting the open-circuit voltage of the solar cell. rsc.org Engineering the molecular structure to influence the crystallization of the perovskite film and control the morphology of the HTL itself is another key direction. Self-assembled monolayers (SAMs) based on TPA headgroups represent an emerging trend, offering the potential to form ultrathin, defect-free hole-selective contacts. The goal is to create highly ordered and electronically coupled interfaces that ensure efficient charge transfer and minimize energy losses, ultimately leading to more efficient and stable hybrid photovoltaics. mdpi.com
Deeper Understanding of Aggregation Phenomena and Solid-State Emission
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their application in devices like OLEDs. rsc.org However, a class of materials, including many triphenylamine (B166846) derivatives, exhibits the opposite phenomenon: aggregation-induced emission (AIE). researchgate.netmdpi.comnih.gov These molecules are non-emissive when dissolved but become highly fluorescent upon aggregation or in the solid state. nih.govrsc.org
The future in this area lies in gaining a more profound fundamental understanding of the structure-property relationships that govern AIE. rsc.org The non-planar, propeller-like structure of the TPA core plays a crucial role by preventing destructive π-π stacking interactions in the solid state. rsc.orgnih.gov By systematically modifying the styryl portion and the peripheral phenyl rings of the this compound scaffold, researchers aim to precisely control the intermolecular interactions and packing modes in the solid state. This will enable the fine-tuning of emission colors and the maximization of solid-state quantum yields. researchgate.net Computational studies using Density Functional Theory (DFT) will be essential to predict how molecular structure influences crystal packing and photophysical properties, guiding the synthesis of next-generation AIE luminogens for high-performance, non-doped OLEDs and solid-state sensors. nih.govrsc.org
The table below highlights the solid-state emission properties of some AIE-active triphenylamine derivatives.
| Compound Class | Key Feature | Solid-State Emission Wavelength |
| Triphenylethylene Derivatives | Strong blue emission | 443 - 461 nm nih.gov |
| Methoxy-substituted TPA-styryl | Yellow-red emission | 544 - 620 nm researchgate.net |
| Triphenylamine-Dioxaborinine | Orange-red emission | 608 nm nih.gov |
| (Carbazol-N-yl)triphenylamine–BODIPY | Bright red emission | 633 nm rsc.org |
Predictive Modeling for High-Throughput Material Discovery
The traditional process of designing, synthesizing, and testing new materials is time-consuming and resource-intensive. The future of materials science is shifting towards a data-driven paradigm, leveraging predictive modeling and machine learning (ML) to accelerate discovery. annualreviews.organnualreviews.org The chemical space for derivatives of this compound is immense, making it an ideal target for such approaches.
High-throughput computational screening, using methods like DFT, can rapidly predict the fundamental electronic properties (e.g., HOMO/LUMO energies, reorganization energies) of thousands of virtual compounds. frontiersin.orgoaepublish.comconsensus.appacs.org This allows researchers to filter vast libraries and identify candidates with promising characteristics for specific applications, such as HTMs in PSCs. oaepublish.comconsensus.app
Emerging trends involve the use of more sophisticated ML and artificial intelligence (AI) tools. annualreviews.org Active learning (AL) frameworks can intelligently guide the screening process, minimizing the number of expensive DFT calculations needed to build a reliable predictive model. frontiersin.orgacs.org Generative models, powered by deep neural networks, can go a step further by designing entirely new molecules from the ground up that are optimized for a specific set of target properties. nih.govfrontiersin.org By combining these predictive models with automated synthesis platforms, researchers can create a closed-loop system for accelerated materials discovery, significantly shortening the development cycle for next-generation optoelectronic materials based on the this compound scaffold. pv-magazine.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
